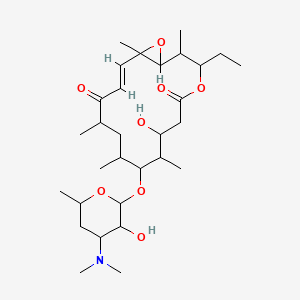
Juvenimicin A2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Juvenimicin A2 is a 16-membered macrolide antibiotic that belongs to the juvenimicin complex. It is produced by the bacterium Micromonospora chalcea var. izumensis. This compound is part of a larger family of macrolide antibiotics, which are known for their broad-spectrum antibacterial properties. This compound is particularly notable for its structural similarity to other macrolides like tylosin, but with distinct differences that confer unique biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: Juvenimicin A2 is typically synthesized through a series of polyketide synthase (PKS) pathways. The biosynthesis involves the assembly of a polyketide chain, which is then cyclized to form the macrolide ring. The process includes multiple enzymatic steps, such as ketoreduction, dehydration, and enoyl reduction, facilitated by modular PKS .
Industrial Production Methods: Industrial production of this compound involves the fermentation of Micromonospora chalcea var. izumensis under controlled conditions. The fermentation broth is then extracted and purified to isolate this compound. Genetic engineering techniques have also been employed to enhance the yield and efficiency of production .
Chemical Reactions Analysis
Types of Reactions: Juvenimicin A2 undergoes various chemical reactions, including:
Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .
Scientific Research Applications
Juvenimicin A2 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying macrolide biosynthesis and enzymatic pathways.
Biology: Investigated for its antibacterial properties and its effects on bacterial protein synthesis.
Medicine: Explored for its potential use in treating bacterial infections, particularly those caused by Gram-positive bacteria.
Mechanism of Action
Juvenimicin A2 exerts its antibacterial effects by binding to the bacterial ribosome, thereby inhibiting protein synthesis. This action disrupts the growth and replication of bacteria. The molecular targets include the 50S subunit of the bacterial ribosome, and the pathways involved are related to the inhibition of peptide chain elongation .
Comparison with Similar Compounds
Tylosin: Another 16-membered macrolide with similar antibacterial properties but different structural features.
Leucomycin: Shares a similar macrolide ring structure but differs in the attached sugar moieties.
Spiramycin: Another macrolide with a similar mechanism of action but different clinical applications.
Uniqueness: Juvenimicin A2 is unique due to its specific structural modifications, such as the presence of a methyl group at the 6-position on the lactone ring, which distinguishes it from other macrolides like tylosin that have an ethylformyl group at the same position .
Properties
CAS No. |
61417-47-8 |
|---|---|
Molecular Formula |
C30H51NO8 |
Molecular Weight |
553.7 g/mol |
IUPAC Name |
(14E)-9-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-3-ethyl-7-hydroxy-2,8,10,12,16-pentamethyl-4,17-dioxabicyclo[14.1.0]heptadec-14-ene-5,13-dione |
InChI |
InChI=1S/C30H51NO8/c1-10-24-20(6)28-30(7,39-28)12-11-22(32)16(2)13-17(3)27(19(5)23(33)15-25(34)37-24)38-29-26(35)21(31(8)9)14-18(4)36-29/h11-12,16-21,23-24,26-29,33,35H,10,13-15H2,1-9H3/b12-11+ |
InChI Key |
NMAABBNXENXPAD-VAWYXSNFSA-N |
Isomeric SMILES |
CCC1C(C2C(O2)(/C=C/C(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC3C(C(CC(O3)C)N(C)C)O)C)C)C)C |
Canonical SMILES |
CCC1C(C2C(O2)(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC3C(C(CC(O3)C)N(C)C)O)C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


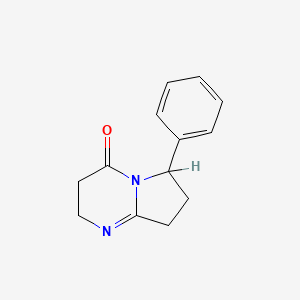
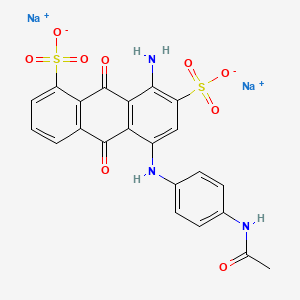
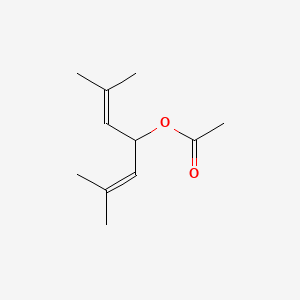
![Sodium 2-[3-[[4,5-dihydro-5-oxo-1,3-diphenyl-1H-pyrazol-4-YL]azo]-4-hydroxybenzoyl]benzoate](/img/structure/B15184004.png)

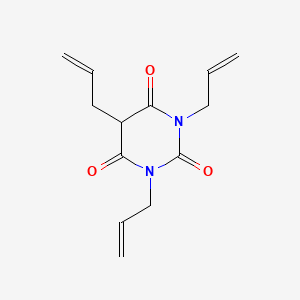

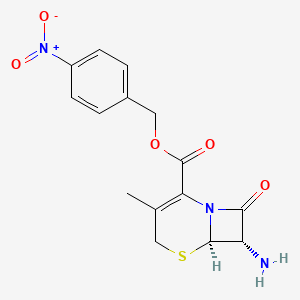

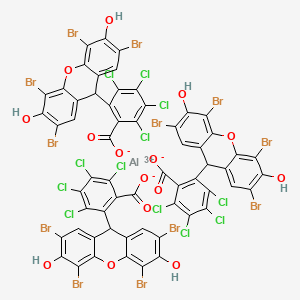

![7-(2-aminophenyl)-7,18,25-triazanonacyclo[14.13.2.22,5.03,12.04,9.013,30.017,25.019,24.027,31]tritriaconta-1(29),2(33),3(12),4(9),5(32),10,13(30),14,16(31),17,19,21,23,27-tetradecaene-6,8,26-trione](/img/structure/B15184056.png)
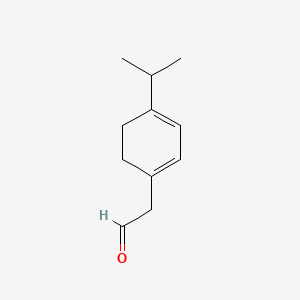
![2-[1-(4-chlorophenyl)-3,4-dihydroisoquinolin-3-yl]-N,N-dimethylethanamine;dihydrochloride](/img/structure/B15184063.png)
